molecular formula C8H4Cl2N2O2 B8437229 5,6-Dichloro-1-methyl-1H-indazole-4,7-dione

5,6-Dichloro-1-methyl-1H-indazole-4,7-dione

Cat. No. B8437229
M. Wt: 231.03 g/mol
InChI Key: YPGSKMTYUUSLHO-UHFFFAOYSA-N
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Patent
US03952003

Procedure details

2,3-Dichlorobenzoquinone (22 grams) was added portionwise to a stirred solution of diazomethane (14 grams) in ether (500 milliliters) maintained at a temperature below 15° C. A pale yellow solid separated out from the solution, and this was filtered off and dried to yield the desired product having a melting point of 176°-177° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:10])[CH:4]=[CH:5][C:6](=[O:9])[C:7]=1[Cl:8].[N+:11](=[CH2:13])=[N-:12].[CH3:14]COCC>>[Cl:1][C:2]1[C:3](=[O:10])[C:4]2[CH:13]=[N:11][N:12]([CH3:14])[C:5]=2[C:6](=[O:9])[C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
ClC=1C(C=CC(C1Cl)=O)=O
Name
Quantity
14 g
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
500 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at a temperature below 15° C
CUSTOM
Type
CUSTOM
Details
A pale yellow solid separated out from the solution
FILTRATION
Type
FILTRATION
Details
this was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(C=2C=NN(C2C(C1Cl)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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